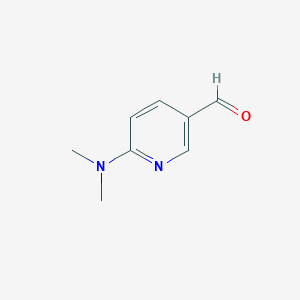

6-(Dimethylamino)nicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDPUZWWWIDFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459715 | |

| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149805-92-5 | |

| Record name | 6-(DIMETHYLAMINO)NICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Landscape of 6-(Dimethylamino)nicotinaldehyde: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)nicotinaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a pyridine ring, suggests the presence of interesting photophysical properties. This guide explores the predicted photophysical characteristics of this molecule, including its absorption and emission spectra, potential solvatochromism, and key parameters such as quantum yield and fluorescence lifetime. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research.

Predicted Photophysical Properties

The photophysical behavior of this compound is expected to be dominated by intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-deficient nicotinoyl system. This ICT character is a hallmark of many "push-pull" chromophores and gives rise to distinct spectroscopic signatures.

Absorption and Emission Spectra

It is anticipated that this compound will exhibit absorption in the near-UV to visible region of the electromagnetic spectrum. The primary absorption band is likely to correspond to a π-π* transition with significant charge-transfer character. Upon excitation, the molecule is expected to relax to a more polar excited state, leading to fluorescence emission at a longer wavelength than the absorption. This difference between the absorption and emission maxima is known as the Stokes shift.

Solvatochromism

A significant feature predicted for this compound is solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. Due to the expected increase in dipole moment upon photoexcitation, the emission spectrum of this compound is likely to exhibit a pronounced bathochromic (red) shift in more polar solvents. This positive solvatochromism arises from the stabilization of the polar excited state by the polar solvent molecules. The absorption spectrum may show a less pronounced solvent dependency.

Quantitative Data (Predicted)

The following table summarizes the predicted photophysical properties of this compound. These values are estimations based on data from analogous compounds and should be experimentally verified.

| Property | Predicted Value/Range | Solvent Dependence |

| Absorption Maximum (λ_abs) | 350 - 450 nm | Minor solvatochromic shift |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Relatively solvent-independent |

| Emission Maximum (λ_em) | 450 - 600 nm | Strong positive solvatochromism |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.7 | Highly solvent-dependent; may decrease in polar protic solvents |

| Fluorescence Lifetime (τ_f) | 1 - 10 ns | Dependent on the solvent and the non-radiative decay pathways |

Experimental Protocols

To experimentally determine the photophysical properties of this compound, the following standard protocols can be employed.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent. From this stock, prepare a series of dilutions in the desired solvents to find a concentration that gives an absorbance maximum between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-700 nm). Use the pure solvent as a reference.

-

Data Analysis: Identify the wavelength of maximum absorption (λ_abs). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the UV-Visible absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its absorption maximum (λ_abs) and scan the emission over a longer wavelength range.

-

Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λ_em) and scan the excitation wavelength range.

-

-

Data Analysis: The corrected emission spectrum provides the fluorescence profile and the emission maximum (λ_em). The corrected excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement: Record the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology:

-

Instrumentation: Use a time-resolved fluorometer, either a time-correlated single-photon counting (TCSPC) system or a frequency-domain fluorometer.

-

Sample Preparation: Use the same dilute solutions as for the fluorescence measurements.

-

Measurement: Excite the sample with a pulsed light source (for TCSPC) or a modulated source (for frequency-domain) and measure the decay of the fluorescence intensity over time.

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_f).

Signaling Pathways and Applications

While no specific signaling pathways involving this compound have been reported, its structural motifs suggest potential biological activities. The pyridine core is a common scaffold in many pharmaceuticals. The aldehyde group can react with biological nucleophiles, and the dimethylamino group can influence membrane permeability and interactions with biomolecules.

Given its predicted solvatochromic properties, this compound could potentially be explored as a fluorescent probe for sensing the polarity of microenvironments, such as within protein binding sites or cellular membranes.

Conclusion

This compound is a molecule with predicted photophysical properties characteristic of a push-pull chromophore, including absorption in the near-UV/visible region, fluorescence emission, and significant solvatochromism. This guide provides a predictive framework for its behavior and detailed protocols for its experimental characterization. Further research is necessary to validate these predictions and to explore the potential applications of this compound in various scientific and technological fields.

6-(Dimethylamino)nicotinaldehyde CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Dimethylamino)nicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring functionalized with a reactive aldehyde group and an electron-donating dimethylamino group, makes it a key intermediate in the synthesis of a variety of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed potential synthesis protocol, and its applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Molecular Structure:

The molecular structure of this compound is characterized by a pyridine ring with a dimethylamino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that while some physical properties are reported, specific experimental spectroscopic data is not widely available. The spectroscopic data provided is based on predictions and analysis of structurally similar compounds.

Table 1: Physicochemical Properties [2][3]

| Property | Value |

| CAS Number | 149805-92-5[2][3][4] |

| Molecular Formula | C₈H₁₀N₂O[2][3][4] |

| Molecular Weight | 150.18 g/mol [2][4] |

| Appearance | Light yellow to yellow solid[2] |

| Melting Point | 57-59 °C[2] |

| Boiling Point (Predicted) | 286.2 ± 25.0 °C[2] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 5.44 ± 0.10[2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (singlet, ~9.7 ppm), aromatic protons on the pyridine ring, and the N,N-dimethyl protons (singlet, ~3.1 ppm). |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), carbons of the pyridine ring, and the N,N-dimethyl carbons. |

| IR (Infrared) | Characteristic absorption bands for C=O stretching of the aldehyde (~1700 cm⁻¹), C-N stretching of the aromatic amine, and C-H stretching of the aromatic ring and methyl groups. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 150.18. |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 6-chloronicotinaldehyde.

Proposed Synthesis Pathway

The synthesis involves the displacement of the chlorine atom at the 6-position of the pyridine ring by a dimethylamino group.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for nucleophilic aromatic substitution on aryl chlorides with dimethylamine generated in situ from the thermal, hydroxide-assisted decomposition of N,N-dimethylformamide (DMF).[5]

Materials:

-

6-Chloronicotinaldehyde

-

N,N-Dimethylformamide (DMF)

-

Potassium hydroxide (KOH), 10 M aqueous solution

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N,N-dimethylformamide (DMF, e.g., 2.0 mL) and a 10 M aqueous solution of potassium hydroxide (KOH, e.g., 0.5 mL).

-

Initial Heating: Heat the mixture to reflux for approximately 5 minutes to initiate the decomposition of DMF and generation of dimethylamine.

-

Addition of Starting Material: To the heated mixture, add 6-chloronicotinaldehyde (1.0 mmol).

-

Reaction: Heat the resulting mixture at 95 °C for 30 minutes.

-

Addition of Base: Add another portion of 10 M KOH solution (0.5 mL) and continue heating for an additional 30 minutes.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of the KOH solution can be added at 30-minute intervals until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water.

-

If the product is a solid, it can be collected by vacuum filtration.

-

If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (e.g., 3 x 20 mL).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

Applications in Drug Discovery

This compound is a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the aldehyde and dimethylamino groups provide versatile handles for synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Experimental Workflow in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Logical workflow for drug discovery using the scaffold.

Safety Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Codes: Xn (Harmful)[2][3] Risk Statements: 22-43 (Harmful if swallowed, May cause sensitization by skin contact)[2][3] Safety Statements: 36/37 (Wear suitable protective clothing and gloves)[2][3]

Conclusion

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this guide outlines a proposed synthetic pathway and predicted characterization data based on established chemical principles and analogous compounds.

Introduction

This compound is a heterocyclic building block featuring a pyridine ring substituted with a dimethylamino group at the 6-position and a formyl group at the 3-position. The electron-donating nature of the dimethylamino group and the electron-withdrawing aldehyde functionality create a donor-π-acceptor system, making this molecule a potential candidate for applications in nonlinear optics and as a scaffold for the development of novel pharmaceutical agents.

Proposed Synthesis

The most plausible and established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a halide from a 6-halonicotinaldehyde precursor with dimethylamine.

Synthesis Pathway

The proposed synthetic pathway commences with the readily available 6-chloronicotinaldehyde. The chlorine atom at the 6-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack by dimethylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on halopyridines.

Materials:

-

6-Chloronicotinaldehyde

-

Dimethylamine (2 M solution in THF or other suitable solvent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 6-chloronicotinaldehyde, add anhydrous DMF (or DMSO) to dissolve the starting material.

-

Add an excess of a suitable base, such as potassium carbonate (typically 2-3 equivalents).

-

To the stirred suspension, add a molar excess of dimethylamine solution (typically 1.5-2 equivalents) at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Appearance | Solid, Light yellow to yellow | [1][3] |

| Melting Point | 57-59 °C | [3][4] |

| Boiling Point (Predicted) | 286.2 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [3][4] |

Predicted Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.7 - 9.9 | s | - |

| H-2 | 8.4 - 8.6 | d | ~2.5 |

| H-4 | 7.6 - 7.8 | dd | ~9.0, 2.5 |

| H-5 | 6.5 - 6.7 | d | ~9.0 |

| N(CH₃)₂ | 3.1 - 3.3 | s | - |

3.2.2. 13C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 193 |

| C-6 | 160 - 163 |

| C-2 | 152 - 155 |

| C-4 | 137 - 140 |

| C-3 | 120 - 123 |

| C-5 | 105 - 108 |

| N(CH₃)₂ | 38 - 41 |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (alkyl) |

| 2830 - 2695 | Medium | C-H stretch (aldehyde) |

| 1700 - 1680 | Strong | C=O stretch (aldehyde) |

| 1600 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |

| 1360 - 1310 | Strong | C-N stretch (aromatic amine) |

3.2.4. Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 149 | [M-H]⁺ |

| 121 | [M-CHO]⁺ |

| 106 | [M-N(CH₃)₂]⁺ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound, as well as the logical relationship between the key components of the synthesis.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical relationships in the proposed synthesis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in drug development. While a specific, detailed experimental protocol and corresponding characterization data are not yet prevalent in the scientific literature, the proposed methods and predicted data herein offer a robust starting point for the practical synthesis and verification of this compound. Further experimental validation is necessary to confirm the outlined protocols and spectroscopic assignments.

References

- 1. 149805-92-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Analysis of 6-(Dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Dimethylamino)nicotinaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds and theoretical predictions. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, this guide outlines detailed experimental protocols for obtaining such data, offering a foundational framework for researchers. A workflow for spectroscopic analysis is also visualized to aid in conceptual understanding.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on a pyridine ring, suggests potential for unique electronic and biological properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships. This guide addresses the current gap in publicly available experimental data by providing well-founded predictions and standardized methodologies.

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 4-(dimethylamino)benzaldehyde, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | H-7 (Aldehyde) |

| ~8.5 | d | 1H | H-2 |

| ~7.8 | dd | 1H | H-4 |

| ~6.5 | d | 1H | H-5 |

| ~3.1 | s | 6H | N(CH₃)₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C-7 (Aldehyde C=O) |

| ~160 | C-6 |

| ~155 | C-2 |

| ~138 | C-4 |

| ~125 | C-3 |

| ~108 | C-5 |

| ~40 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic ring) |

| ~1350 | Strong | C-N stretch (aromatic amine) |

| ~1200 | Medium | C-H in-plane bend |

| ~830 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

| 149 | [M-H]⁺ |

| 121 | [M-CHO]⁺ |

| 106 | [M-N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 500 MHz NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum using a zg30 pulse program.

-

Set the number of scans to 16, relaxation delay to 1.0 s, and acquisition time to 4.0 s.

-

Set the spectral width to cover a range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g., zgpg30 pulse program).

-

Set the number of scans to 1024, relaxation delay to 2.0 s.

-

Set the spectral width to cover a range of 0-200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0 ppm.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Use an FTIR spectrometer equipped with a diamond ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans for both the background and sample spectra at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Use a standard EI energy of 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide.

A Technical Guide to the Solubility of 6-(Dimethylamino)nicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Dimethylamino)nicotinaldehyde, a key building block in medicinal chemistry and drug development. Due to the limited availability of public quantitative solubility data, this document focuses on predicting its solubility based on molecular structure and provides detailed experimental protocols for its empirical determination. Furthermore, this guide includes a plausible synthetic route for the compound, complete with a workflow diagram and methodology. This document aims to equip researchers with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction

This compound is a substituted pyridine derivative featuring a dimethylamino group at the 6-position and an aldehyde at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The dimethylamino group can enhance aqueous solubility and metabolic stability, while the reactive aldehyde group serves as a versatile handle for further chemical modifications. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification, formulation, and screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing experiments and developing handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 57-59 °C | [3] |

| CAS Number | 149805-92-5 | [2] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound allows for a qualitative prediction of its solubility in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atom of the pyridine ring, the nitrogen of the dimethylamino group, and the oxygen atom of the aldehyde can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule suggests good solubility in polar aprotic solvents, which can engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit its solubility in nonpolar solvents. However, the aromatic pyridine ring may contribute to minimal solubility.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Tetrahydrofuran (THF) | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

A validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration. Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Separation of Undissolved Solid: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction starting from the commercially available 6-chloronicotinaldehyde.

Synthetic Workflow

References

Unveiling the Luminescence of 6-(Dimethylamino)nicotinaldehyde: A Technical Guide to its Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental framework for understanding the fluorescence mechanism of 6-(dimethylamino)nicotinaldehyde. While direct experimental photophysical data for this specific molecule is limited in published literature, this document extrapolates its likely fluorescent properties based on well-characterized analogous compounds. It details the probable underlying mechanism of intramolecular charge transfer (ICT), discusses the expected solvatochromic effects, and provides robust experimental and computational protocols for its full characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of novel nicotin-aldehyde-based fluorophores in drug discovery and materials science.

Introduction

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with an electron-donating dimethylamino group and an electron-withdrawing aldehyde group. This donor-π-acceptor (D-π-A) architecture is a hallmark of many fluorescent molecules, suggesting that this compound possesses interesting photophysical properties.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as environmentally sensitive fluorescent probes, components in nonlinear optical materials, and scaffolds for bioactive molecules.[1]

The fluorescence of D-π-A systems is typically governed by an Intramolecular Charge Transfer (ICT) process upon photoexcitation. This guide will explore the theoretical basis for this mechanism in the context of this compound, outline methods for its experimental verification, and provide computational workflows for predicting its behavior.

Proposed Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of this compound is predicated on the principle of intramolecular charge transfer (ICT). In the ground state, the molecule has a certain distribution of electron density. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, there is a significant redistribution of electron density, with a net movement of charge from the electron-donating dimethylamino group to the electron-withdrawing aldehyde group through the pyridine π-system. This excited state with its large dipole moment is termed the ICT state. The molecule then relaxes from this ICT state back to the ground state, emitting a photon of light (fluorescence).

The energy, and therefore the color, of the emitted light is highly sensitive to the local environment, a phenomenon known as solvatochromism.[2][3] In polar solvents, the large dipole moment of the ICT state is stabilized, which lowers its energy. This leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum compared to nonpolar solvents.[4] In some molecules with similar structures, a further structural relaxation involving the twisting of the donor group relative to the aromatic ring can occur in the excited state, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which often exhibits dual fluorescence.[5][6]

The following diagram illustrates the proposed ICT mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S)-nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. Computational Chemistry Study of pH-Responsive Fluorescent Probes and Development of Supporting Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 6-(Dimethylamino)nicotinaldehyde Derivatives: A Technical Guide for Researchers

Disclaimer: As of the latest literature review, there is a notable scarcity of published research specifically detailing the biological activities of derivatives of 6-(Dimethylamino)nicotinaldehyde. This guide, therefore, extrapolates potential therapeutic applications and mechanisms of action based on the known bioactivities of structurally related compounds, such as derivatives of nicotinaldehyde and p-dimethylaminobenzaldehyde, as well as broader classes of compounds like chalcones, hydrazones, and thiosemicarbazones, which can be synthesized from a this compound scaffold. The experimental protocols and signaling pathways presented are generalized models to guide future research in this promising but underexplored area.

Introduction

This compound is a heterocyclic aromatic aldehyde with a unique electronic profile arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating dimethylamino group. This substitution pattern makes it an attractive starting material for the synthesis of a diverse array of derivatives with potential applications in drug discovery. The aldehyde functional group serves as a versatile handle for the construction of various pharmacophores, including, but not limited to, chalcones, hydrazones, and thiosemicarbazones. These classes of compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound derivatives, along with detailed experimental methodologies and conceptual frameworks for their investigation.

Potential Anticancer Activity

Derivatives of aromatic aldehydes, particularly chalcones and thiosemicarbazones, have demonstrated significant potential as anticancer agents.[1][2] The introduction of the 6-(dimethylamino)pyridine moiety could enhance the efficacy and selectivity of these derivatives.

Potential Mechanisms of Action

1. Tubulin Polymerization Inhibition: Chalcones are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] The this compound-derived chalcones could potentially interact with the colchicine binding site on β-tubulin.

2. Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival, such as VEGFR-2, EGFR, or CDKs.

3. Apoptosis Induction: Thiosemicarbazone derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[3]

Hypothetical Quantitative Data: Anticancer Activity

The following table presents hypothetical IC50 values for representative this compound derivatives against various cancer cell lines. This data is illustrative and intended to serve as a template for the presentation of future experimental findings.

| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) |

| Chalcone | 6-DMANC-CH1 | MCF-7 (Breast) | 2.5 |

| HCT-116 (Colon) | 5.1 | ||

| A549 (Lung) | 7.8 | ||

| Hydrazone | 6-DMANC-HY1 | HeLa (Cervical) | 10.2 |

| Jurkat (Leukemia) | 8.5 | ||

| Thiosemicarbazone | 6-DMANC-TS1 | PC-3 (Prostate) | 1.2 |

| MDA-MB-231 (Breast) | 3.7 |

Potential Antimicrobial Activity

Hydrazone and thiosemicarbazone derivatives of various aromatic aldehydes have been reported to possess significant antibacterial and antifungal activities.[4][5] The presence of the pyridine ring and the dimethylamino group in the this compound scaffold could contribute to enhanced antimicrobial potency.

Potential Mechanisms of Action

1. Inhibition of Essential Enzymes: These derivatives could inhibit microbial enzymes that are crucial for survival, such as DNA gyrase or dihydrofolate reductase.

2. Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

3. Metal Chelation: Thiosemicarbazones are known to chelate essential metal ions, depriving microbial cells of necessary cofactors for enzymatic reactions.

Hypothetical Quantitative Data: Antimicrobial Activity

This table illustrates how Minimum Inhibitory Concentration (MIC) data for potential this compound derivatives could be presented.

| Derivative Class | Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Hydrazone | 6-DMANC-HY2 | 16 | 32 | 64 |

| Thiosemicarbazone | 6-DMANC-TS2 | 8 | 16 | 32 |

| Schiff Base | 6-DMANC-SB1 | 32 | 64 | >128 |

Potential Enzyme Inhibitory Activity

The structural features of this compound derivatives make them potential candidates for the inhibition of various enzymes implicated in disease.

Potential Targets

1. Aldehyde Dehydrogenase (ALDH): Derivatives of dialkylaminobenzaldehydes have been identified as potent inhibitors of ALDH, an enzyme involved in cellular detoxification and metabolism.[6]

2. Histidine Decarboxylase (HDC): Pyridoxal 5'-phosphate-dependent enzymes like HDC, which is involved in histamine biosynthesis, could be targeted by appropriately designed derivatives.[7]

3. Monoamine Oxidase (MAO): The pyridine ring is present in some known MAO inhibitors, suggesting that derivatives of this compound could be explored for their potential to inhibit this enzyme, which is a target for the treatment of neurological disorders.

Experimental Protocols

The following are generalized protocols for the synthesis of key derivatives of this compound. Researchers should optimize these conditions for specific substrates.

Synthesis of Chalcone Derivatives

-

Reaction Setup: To a solution of this compound (1 mmol) and an appropriate acetophenone (1 mmol) in ethanol (10 mL), add an aqueous solution of potassium hydroxide (40%, 5 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Synthesis of Hydrazone Derivatives

-

Reaction Setup: Dissolve this compound (1 mmol) in ethanol (15 mL). Add a solution of a suitable hydrazide (1 mmol) in ethanol (10 mL) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone derivative.

Synthesis of Thiosemicarbazone Derivatives

-

Reaction Setup: To a solution of this compound (1 mmol) in warm ethanol (20 mL), add a solution of thiosemicarbazide (1 mmol) in warm ethanol (15 mL) and a few drops of glacial acetic acid.

-

Reaction Execution: Reflux the mixture for 3-5 hours.

-

Workup and Purification: Cool the reaction mixture in an ice bath. The precipitated thiosemicarbazone is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound derivatives and a general experimental workflow for their biological evaluation.

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Caption: General workflow for the antimicrobial evaluation of novel compounds.

Caption: Potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

While the direct biological evaluation of this compound derivatives is currently limited in the scientific literature, the structural analogy to other bioactive scaffolds suggests a promising future for this class of compounds. The synthetic accessibility of diverse derivatives, coupled with the known anticancer, antimicrobial, and enzyme inhibitory activities of related compounds, provides a strong rationale for their further investigation. Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to identify lead compounds for various therapeutic targets. Subsequent studies should then elucidate their mechanisms of action, establish structure-activity relationships, and evaluate their pharmacokinetic and toxicological profiles. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-(N,N-dipropylamino)benzaldehyde as a potent, reversible inhibitor of mouse and human class I aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 6-(Dimethylamino)nicotinaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Dimethylamino)nicotinaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine core serves as a valuable scaffold for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibition. This technical guide explores the synthesis, potential biological activities, and experimental evaluation of this compound and its derivatives. While specific biological data for the title compound is limited in publicly available literature, this document provides a comprehensive framework for its investigation based on the known activities of structurally related molecules. This guide includes hypothetical, yet plausible, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it an attractive core for the design of enzyme inhibitors and receptor modulators. This compound, with its reactive aldehyde functionality and electron-donating dimethylamino group, presents a unique starting point for the synthesis of diverse chemical libraries. The aldehyde group is amenable to a variety of chemical transformations, including reductive amination and condensation reactions, allowing for the introduction of diverse pharmacophoric elements.

This guide will delve into the potential applications of this compound, with a particular focus on its promise as a precursor for kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 149805-92-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 57-59 °C | |

| Boiling Point | 286.2 ± 25.0 °C (Predicted) | |

| Density | 1.135 ± 0.06 g/cm³ (Predicted) | |

| pKa | 5.44 ± 0.10 (Predicted) |

Synthesis

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity: Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound are promising candidates for targeting various kinases implicated in diseases such as cancer and inflammation. Based on the activity of structurally similar compounds, a hypothetical screening of a library of derivatives could yield potent inhibitors of kinases like p38 MAP kinase or Pim-1 kinase.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC50 values for a series of imagined derivatives of this compound against two kinases of interest. This data is for illustrative purposes to guide potential screening cascades.

| Compound ID | R-Group (at aldehyde) | p38α IC50 (nM) | Pim-1 IC50 (nM) |

| 6-DMAN-001 | -CHO (parent) | >10,000 | >10,000 |

| 6-DMAN-002 | -(CH₂)₂-Ph | 850 | 1200 |

| 6-DMAN-003 | -NH-(4-fluorophenyl) | 75 | 250 |

| 6-DMAN-004 | -NH-(3-pyridyl) | 150 | 95 |

| 6-DMAN-005 | -NH-(4-morpholinophenyl) | 25 | 450 |

Potential Signaling Pathway Involvement

Derivatives of this compound, by inhibiting kinases such as p38α, could modulate downstream signaling pathways involved in inflammation and cell survival.

Caption: Potential inhibition of the p38 MAPK signaling pathway by a 6-DMAN derivative.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a derivative and its biological evaluation.

Synthesis Protocol: Reductive Amination

This protocol describes the synthesis of a hypothetical derivative, 6-((4-fluorophenylamino)methyl)pyridin-2-amine (analogous to 6-DMAN-003), from this compound.

Materials:

-

This compound

-

4-Fluoroaniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane, add 4-fluoroaniline (1.1 eq) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired compound.

In Vitro Kinase Inhibition Assay Protocol (Hypothetical)

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay.

Materials:

-

Kinase (e.g., recombinant p38α)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., 6-DMAN-005) dissolved in DMSO

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include controls for 100% activity (DMSO vehicle) and 0% activity (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

Record the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics (Hypothetical)

Understanding the pharmacokinetic properties of a lead compound is crucial for its development. The following table presents hypothetical pharmacokinetic parameters for an optimized derivative (e.g., 6-DMAN-005) in a preclinical species.

| Parameter | Route of Administration | Value |

| Bioavailability (F%) | Oral | 45% |

| Tmax (h) | Oral | 1.5 |

| Cmax (ng/mL) | Oral (10 mg/kg) | 850 |

| Half-life (t₁/₂) (h) | Intravenous | 3.2 |

| Clearance (mL/min/kg) | Intravenous | 15 |

| Volume of Distribution (Vd) (L/kg) | Intravenous | 4.5 |

Conclusion

This compound is a promising and versatile scaffold for medicinal chemistry. While further experimental data is required to fully elucidate its potential, the structural alerts and the known activities of related aminopyridine derivatives strongly suggest its utility in the development of novel kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns. The protocols and hypothetical data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this exciting chemical entity.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 6-(Dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in complex biological systems. 6-(Dimethylamino)nicotinaldehyde is a fluorescent dye containing an aldehyde functional group. This aldehyde group can be utilized to covalently label proteins through a reaction with primary amine groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The most common and stable method for achieving this conjugation is through reductive amination.

This document provides a detailed protocol for the fluorescent labeling of proteins using this compound via reductive amination. This method involves the formation of an initial Schiff base between the aldehyde group of the dye and the primary amine of the protein, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Principle of Reductive Amination

The labeling of proteins with this compound is achieved through a two-step reductive amination process. First, the aldehyde group on the dye reacts with a primary amine on the protein (e.g., the side chain of a lysine residue) to form a reversible Schiff base (an imine). In the second step, a reducing agent, such as sodium cyanoborohydride (NaCNBH₃), is used to reduce the imine to a stable secondary amine, forming a covalent bond between the protein and the fluorescent dye.[1][2][3][4] This two-step, one-pot reaction is highly specific for primary amines and can be performed under mild conditions that are compatible with maintaining protein structure and function.

Caption: Mechanism of protein labeling via reductive amination.

Materials and Reagents

-

Protein of interest

-

This compound

-

Sodium cyanoborohydride (NaCNBH₃)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 100 mM HEPES or PBS, pH 7.0-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis membrane (with appropriate molecular weight cut-off)

-

Spectrophotometer

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in the Reaction Buffer. The buffer should be free of primary amines (e.g., Tris or glycine).

-

Dye Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a 10-50 mM stock solution.

-

Reducing Agent Solution: Freshly prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: NaCNBH₃ is toxic and should be handled with care in a well-ventilated fume hood.

Protocol 2: Protein Labeling via Reductive Amination

-

To the protein solution, add the this compound stock solution to achieve a final molar excess of 10- to 50-fold of the dye over the protein. The optimal ratio may need to be determined empirically.

-

Gently mix the solution and incubate for 30 minutes at room temperature to allow for the formation of the Schiff base.

-

Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

(Optional) To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

Protocol 3: Purification of the Labeled Protein

-

Remove the unreacted dye and reducing agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, the labeled protein can be purified by dialysis against the storage buffer at 4°C with several buffer changes.

-

Collect the fractions containing the labeled protein. The labeled protein will be visibly colored and fluorescent.

Protocol 4: Characterization of the Labeled Protein

-

Determine Protein Concentration: Measure the absorbance of the labeled protein solution at 280 nm.

-

Determine Dye Concentration: Measure the absorbance of the labeled protein solution at the maximum absorbance wavelength (λ_max) of this compound.

-

Calculate the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the Beer-Lambert law.

Data Presentation

Table 1: Summary of Reaction Parameters for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 10:1 to 50:1 | The optimal ratio should be determined empirically. |

| Reaction Buffer | 100 mM HEPES or PBS | pH should be between 7.0 and 7.5. |

| Reducing Agent | Sodium Cyanoborohydride | Final concentration of 20-50 mM. |

| Reaction Time | 2-4 hours at RT or overnight at 4°C | Longer incubation times may increase labeling efficiency. |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |

Table 2: Illustrative Quantitative Data for Labeled Protein

| Property | Value | Method of Determination |

| Labeling Efficiency | >80% | Spectrophotometry (A280 and A_dye) |

| Degree of Labeling (DOL) | 2-5 | Spectrophotometry |

| Excitation Maximum (λ_ex) | ~390 nm | Fluorescence Spectroscopy |

| Emission Maximum (λ_em) | ~490 nm | Fluorescence Spectroscopy |

| Conjugate Stability | >95% after 7 days at 4°C | HPLC or SDS-PAGE with fluorescence imaging |

Note: The spectral properties are estimates based on similar compounds and should be determined experimentally.

Experimental Workflow Visualization

Caption: Experimental workflow for protein labeling.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is between 7.0 and 7.5 for efficient Schiff base formation. |

| Inactive reducing agent. | Prepare a fresh solution of sodium cyanoborohydride before each use. | |

| Presence of primary amines in the protein buffer. | Use a buffer free of primary amines (e.g., HEPES or PBS). | |

| Protein Precipitation | Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) and for a shorter duration. |

| High concentration of organic solvent (DMSO/DMF). | Use the minimal amount of solvent necessary to dissolve the dye. | |

| High Background Fluorescence | Incomplete removal of unreacted dye. | Ensure thorough purification using a desalting column or extensive dialysis. |

References

Applications of 6-(Dimethylamino)nicotinaldehyde in Live-Cell Imaging: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental evidence for the application of 6-(Dimethylamino)nicotinaldehyde in live-cell imaging is not extensively documented in current literature, its chemical structure strongly suggests its potential as a fluorescent probe for monitoring the microenvironment of living cells. This molecule possesses a donor-acceptor (D-π-A) scaffold, with the dimethylamino group acting as an electron donor and the aldehyde group as an electron acceptor. Such structures are known to exhibit solvatochromism, where their fluorescence properties, including emission wavelength and intensity, are sensitive to the polarity of the local environment. Furthermore, intramolecular rotation in similar molecules can be restricted in viscous environments, leading to fluorescence enhancement. These characteristics position this compound as a promising candidate for a live-cell imaging probe to investigate cellular polarity and viscosity, which are critical parameters in various physiological and pathological processes. This document provides a prospective overview of its potential applications, hypothetical quantitative data, and generalized protocols based on the established use of similar fluorescent probes.

Application Notes

Potential Application: A Sensor for Cellular Polarity

The plasma membrane and the membranes of various organelles maintain distinct polarity gradients that are crucial for their function. Changes in membrane polarity have been associated with cellular processes such as signal transduction, membrane trafficking, and apoptosis. Donor-acceptor fluorophores can be employed to visualize these changes in living cells.[1][2] Due to its predicted solvatochromic properties, this compound could potentially be used to image the polarity of cellular membranes. A decrease in the local environment's polarity, such as within the lipid bilayer of a cell membrane, is expected to cause a blue shift in its fluorescence emission and an increase in quantum yield. This would allow for the visualization and quantification of membrane polarity in different cellular compartments and in response to various stimuli.

Potential Application: A Fluorescent Probe for Cellular Viscosity

The viscosity of the cellular cytoplasm and organelles is a critical parameter that influences protein diffusion, enzymatic reactions, and cellular transport. Alterations in cellular viscosity are linked to various diseases, including neurodegenerative disorders and cancer.[3][4] Fluorescent molecular rotors, which exhibit an increase in fluorescence intensity in more viscous environments due to the restriction of intramolecular rotation, are valuable tools for viscosity imaging.[5] The structure of this compound allows for potential intramolecular rotation. In a highly viscous environment, this rotation would be hindered, leading to a significant enhancement of its fluorescence. This property could be exploited to monitor viscosity changes within living cells during various biological processes.

Hypothetical Quantitative Data

The following table summarizes the anticipated photophysical properties of this compound in solvents of varying polarity and viscosity, based on the behavior of similar donor-acceptor fluorophores.

| Property | Dioxane (Low Polarity) | Acetonitrile (Medium Polarity) | Methanol (High Polarity) | Glycerol (High Viscosity) |

| Absorption Max (λ_abs) | ~400 nm | ~420 nm | ~430 nm | ~430 nm |

| Emission Max (λ_em) | ~480 nm | ~520 nm | ~550 nm | ~510 nm |

| Quantum Yield (Φ_F) | ~0.60 | ~0.20 | ~0.05 | ~0.80 |

| Fluorescence Lifetime (τ) | ~2.5 ns | ~1.0 ns | ~0.5 ns | ~3.5 ns |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cellular Polarity

This protocol describes a general method for using a solvatochromic fluorescent probe, such as the proposed this compound, to image the polarity of cellular membranes.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

Glass-bottom imaging dishes

-

Confocal microscope with spectral imaging capabilities

Procedure:

-

Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.

-

Probe Loading: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

Imaging: After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh, probe-free culture medium or PBS to the cells.

-

Image the cells using a confocal microscope. Excite the probe at a wavelength near its absorption maximum (e.g., 405 nm or 488 nm laser line).

-

Collect the fluorescence emission across a spectral range (e.g., 450-650 nm) to detect any shifts in the emission maximum, which would indicate changes in local polarity.

-

Data Analysis: Analyze the acquired images to determine the emission maxima in different cellular regions. A blue-shifted emission is indicative of a less polar environment, such as the cell membrane.

Protocol 2: Live-Cell Imaging of Cellular Viscosity

This protocol outlines a general procedure for using a fluorescent molecular rotor, like the potential this compound, to visualize changes in intracellular viscosity.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Cell culture medium

-

PBS

-

Cells of interest

-

Glass-bottom imaging dishes

-

Fluorescence microscope (confocal or widefield) equipped with a sensitive camera

-

Inducers of viscosity change (e.g., N-ethylmaleimide or ionomycin)

Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes as described in Protocol 1.

-

Probe Loading: Incubate the cells with 1-10 µM of this compound in culture medium for 15-30 minutes at 37°C.

-

Imaging Baseline: Wash the cells with PBS and replace with fresh medium. Acquire baseline fluorescence images.

-

Inducing Viscosity Change: Treat the cells with a compound known to alter intracellular viscosity. For example, induce apoptosis with a suitable agent, which is often accompanied by an increase in cytoplasmic viscosity.

-

Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in fluorescence intensity over time. An increase in fluorescence intensity would suggest an increase in intracellular viscosity.

-

Data Analysis: Quantify the mean fluorescence intensity in the cells or specific organelles over time. Normalize the intensity values to the baseline to determine the fold-change in fluorescence, which correlates with the change in viscosity.

Visualizations

Caption: Mechanism of Solvatochromism.

References

- 1. mdpi.com [mdpi.com]

- 2. Monitoring Cell Plasma Membrane Polarity by a NIR Fluorescence Probe with Unexpected Cell Plasma Membrane-Targeting Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesizing Novel Derivatives of 6-(Dimethylamino)nicotinaldehyde for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives of 6-(dimethylamino)nicotinaldehyde, a versatile heterocyclic building block. The synthesized compounds have potential applications in medicinal chemistry and materials science, drawing on the diverse biological activities observed in related nicotinaldehyde derivatives. The protocols are based on established chemical principles and are intended to serve as a foundational guide for researchers.

Physicochemical Data of Starting Material

A summary of the key physicochemical properties of this compound is provided below. This information is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O[1] |

| Molecular Weight | 150.18 g/mol [1] |

| CAS Number | 149805-92-5[1][2] |

| Appearance | Solid |

| Melting Point | 57-59 °C[3] |

| Boiling Point | 286.2±25.0 °C (Predicted)[3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[3] |

Potential Biological Activities of Novel Derivatives

While specific biological data for the novel derivatives described herein are not yet available, the following table summarizes the reported activities of other nicotinaldehyde derivatives. This suggests potential areas of investigation for the newly synthesized compounds.

| Potential Biological Activity | Description | Reference Compounds |

| Antimicrobial | Inhibition of oral pathogens such as Pseudomonas aeruginosa and Bacillus species.[4][5] | Arylated nicotinaldehyde derivatives synthesized via Suzuki coupling have shown significant antimicrobial potential.[4][5] |

| Antifungal | Activity against various fungal strains. | Certain 1,4-dihydropyridinecarboxylates derived from nicotinaldehydes have been identified as potent antifungal agents.[6] |

| α-Glucosidase Inhibitory | Potential for development as antidiabetic agents. | Nicotinaldehyde-based azlactones and 1,4-dihydropyridinecarboxylates have demonstrated α-glucosidase inhibitory activity.[6][7] |

| Anti-proliferative | Cytotoxic activity against various cancer cell lines. | Nicotinaldehyde-based azlactones have shown anti-proliferative activity on lung, breast, and cervical cancer cell lines.[7] |

| Free-Radical Scavenging | Antioxidant properties. | Azlactone and 1,4-dihydropyridinecarboxylate derivatives of nicotinaldehyde have been identified as DPPH and ABTS•+ radical scavengers.[6][7] |

Experimental Protocols: Synthesis of Novel Derivatives

The following are detailed protocols for the synthesis of three novel derivatives of this compound. These reactions are based on well-established transformations of the aldehyde functional group.